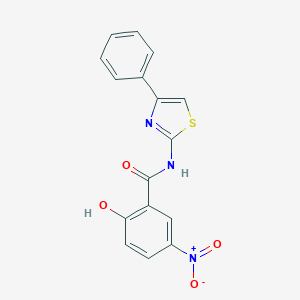
2-Hydroxy-5-Nitro-N-(4-Phenyl-2-thiazolyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group at the 2-position and a nitro group at the 5-position. Additionally, it has a thiazole ring attached to the nitrogen atom of the benzamide, which is further substituted with a phenyl group at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities due to the presence of the thiazole and nitro groups.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
The primary targets of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been associated with diverse biological activities
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution using reagents such as hydroxylamine or through direct hydroxylation using hydrogen peroxide in the presence of a catalyst.
Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated phenyl derivative under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated and hydroxylated benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and hydroxylation steps, as well as automated purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide or thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamide: Similar structure but lacks the phenyl group on the thiazole ring.
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the hydroxyl and nitro groups on the benzamide ring.
5-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the hydroxyl group on the benzamide ring.
Uniqueness
2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is unique due to the presence of both hydroxyl and nitro groups on the benzamide ring, as well as the phenyl-substituted thiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQGEDQRUSOCJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

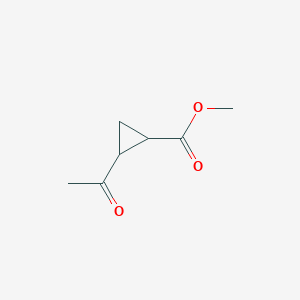


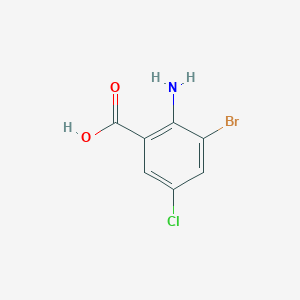
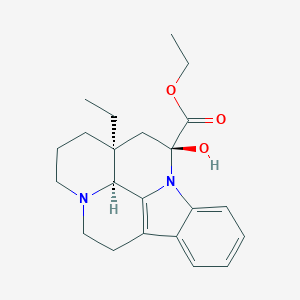
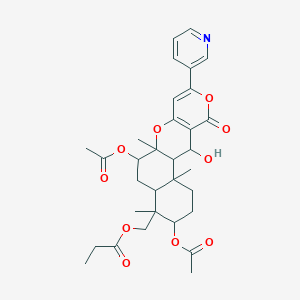
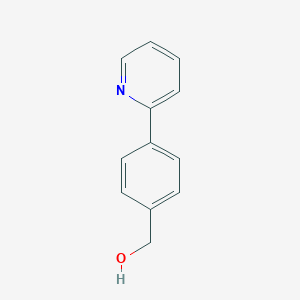

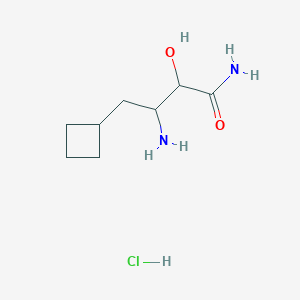
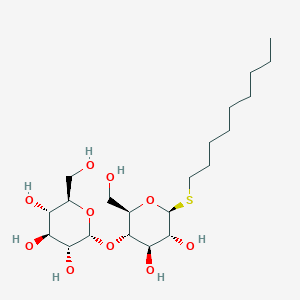

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
